

Sulfo-Cy5 Carboxylic Acid: A Technical Guide to its Spectral Properties

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Compound of Interest

Compound Name: *Sulfo-Cy5 carboxylic acid*

Cat. No.: *B12381988*

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Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research. Its inherent brightness, high photostability, and minimal background autofluorescence in the far-red spectrum make it an excellent candidate for labeling proteins, nucleic acids, and other biomolecules.[1] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for applications in aqueous environments without the need for organic co-solvents.[1][2][3] This guide provides an in-depth overview of the core spectral properties of **Sulfo-Cy5 carboxylic acid**, detailed experimental protocols for their determination, and a discussion of factors influencing its fluorescence.

Core Spectral and Physical Properties

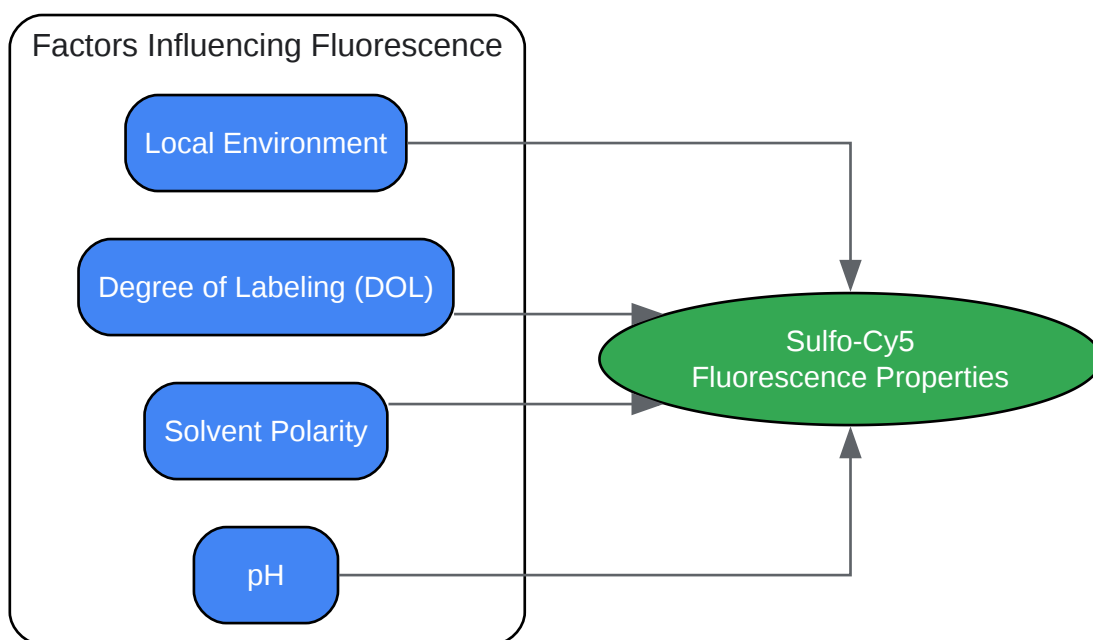
The quantitative spectral and physical characteristics of **Sulfo-Cy5 carboxylic acid** are summarized in the table below for easy reference and comparison. These properties are crucial for designing and troubleshooting fluorescence-based assays.

Property	Value	References
Excitation Maximum (λ_{abs})	~646 nm	[1][4][5][6]
Emission Maximum (λ_{em})	~662 nm	[1][4][5][6]
Molar Extinction Coefficient (ϵ)	~271,000 cm ⁻¹ M ⁻¹	[4][5][6]
Fluorescence Quantum Yield (Φ)	0.2 - 0.28	[4][5][6]
Molecular Formula	C ₃₂ H ₃₇ N ₂ NaO ₈ S ₂	[4]
Molecular Weight (MW)	~664.8 g/mol (sodium salt)	[4]
Solubility	Water, DMSO, DMF	[4][5][6]

Factors Influencing Spectral Properties

The fluorescence of Sulfo-Cy5 is notably stable across a broad pH range, typically from pH 4 to 10.[7][8] However, its performance can be influenced by the surrounding environment.

- **Solvent Polarity:** While highly water-soluble, the choice of solvent can subtly influence the spectral properties of cyanine dyes.
- **Conjugation:** The process of conjugating Sulfo-Cy5 to biomolecules can affect its fluorescence characteristics. The degree of labeling (DOL) is a critical parameter to optimize, as excessive labeling can lead to self-quenching.
- **Environmental Factors:** The immediate chemical environment, such as proximity to other molecules, can impact fluorescence intensity.



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Caption: Key factors influencing the fluorescence properties of Sulfo-Cy5.

Experimental Protocols

Accurate determination of the spectral properties of **Sulfo-Cy5 carboxylic acid** is fundamental for its application. Below are detailed methodologies for key experiments.

Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the use of UV-Visible spectrophotometry to measure the absorbance of Sulfo-Cy5 and calculate its molar extinction coefficient.

Materials:

- **Sulfo-Cy5 carboxylic acid**
- Phosphate-buffered saline (PBS), pH 7.4
- UV-Visible spectrophotometer

- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Stock Solution Preparation: Prepare a concentrated stock solution of **Sulfo-Cy5 carboxylic acid** in PBS. The exact concentration should be chosen to allow for accurate serial dilutions.
- Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS. A typical concentration range would be from 1 μM to 10 μM .
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 500 nm to 800 nm.
- Blank Measurement: Fill a quartz cuvette with PBS to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Measure the absorbance of each dilution at the absorption maximum (around 646 nm).
- Data Analysis:
 - Plot a graph of absorbance at the λ_{max} versus the concentration of the dye.
 - According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the resulting linear plot will be the molar extinction coefficient (ϵ) when the path length (l) is 1 cm.

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and calculate the relative quantum yield using a reference standard.

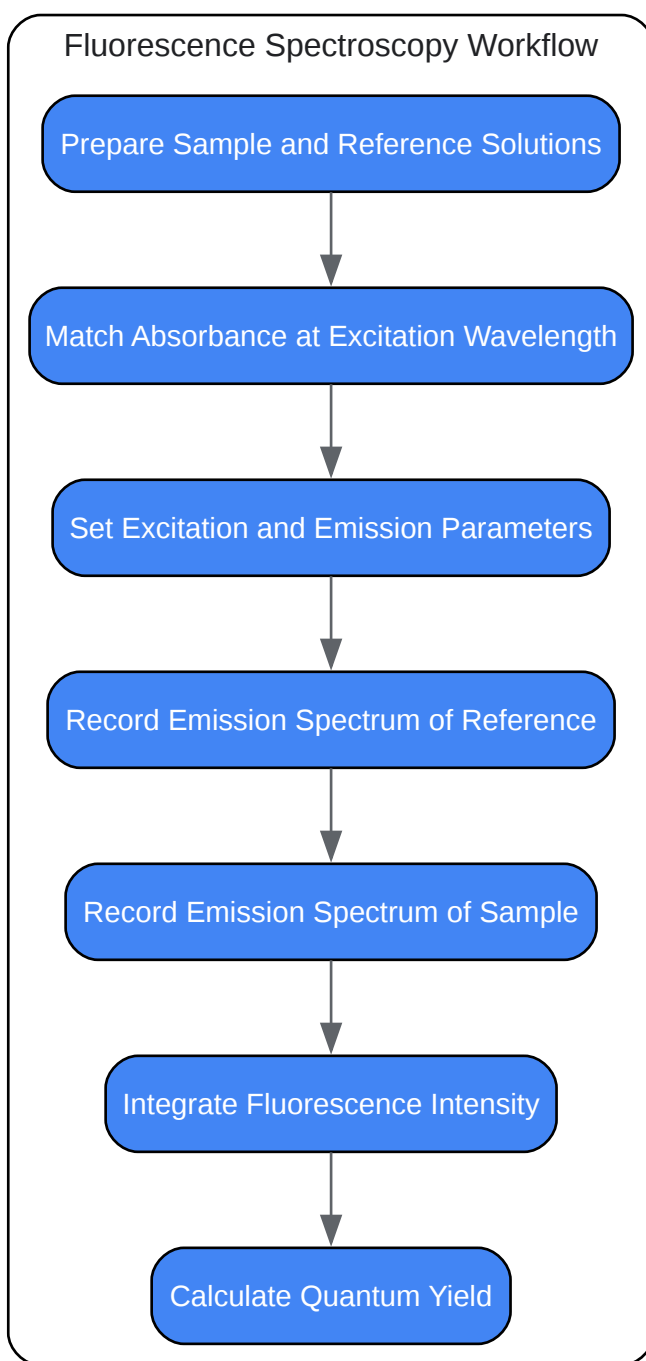
Materials:

- **Sulfo-Cy5 carboxylic acid** solution (from the previous protocol)

- A reference fluorophore with a known quantum yield in the same spectral region (e.g., another cyanine dye).
- Fluorescence spectrophotometer
- Quartz fluorescence cuvettes (1 cm path length)

Procedure:

- Spectrofluorometer Setup: Turn on the instrument and set the excitation wavelength to the absorption maximum of Sulfo-Cy5 (around 646 nm). Set the emission scan range from approximately 650 nm to 800 nm.
- Absorbance Matching: Prepare a dilute solution of both the Sulfo-Cy5 sample and the reference standard. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- Emission Spectra Recording:
 - Record the fluorescence emission spectrum of the reference standard.
 - Without changing the instrument settings, record the fluorescence emission spectrum of the Sulfo-Cy5 sample.
- Data Analysis: The quantum yield (Φ) of the sample can be calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$ Where:
 - Φ is the quantum yield.
 - I is the integrated fluorescence intensity.
 - A is the absorbance at the excitation wavelength.
 - n is the refractive index of the solvent.



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Caption: Workflow for determining fluorescence quantum yield.

In conclusion, **Sulfo-Cy5 carboxylic acid** is a versatile and robust fluorescent probe. A thorough understanding of its spectral properties and the factors that influence them is

paramount for its successful application in research and development. The protocols provided herein offer a standardized approach to characterizing this essential fluorophore.

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